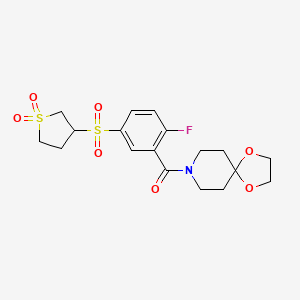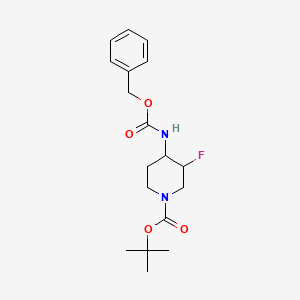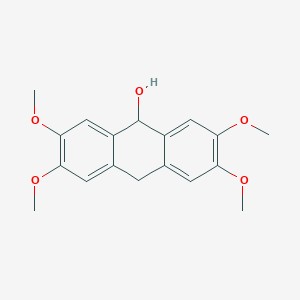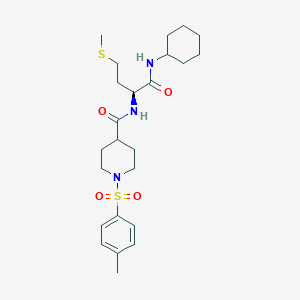![molecular formula C27H19N5O7 B12619072 (10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619072.png)
(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[86002,7011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide” is a complex organic molecule characterized by its intricate tetracyclic structure and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Introduction of functional groups: The nitrophenyl and carboxamide groups are introduced through substitution reactions, often using reagents such as nitrobenzene derivatives and amides.
Purification: The final compound is purified using techniques such as chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Use of continuous flow reactors: These reactors can improve reaction efficiency and scalability.
Automation and process control: Advanced control systems ensure consistent product quality and reduce the risk of human error.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reagents such as hydrogen gas and palladium catalysts.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides or esters.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
May exhibit biological activity, making it a candidate for further investigation in medicinal chemistry.
Industry
Could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Intercalation into DNA: Affecting gene expression and cellular function.
Modulation of protein-protein interactions: Influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide: Similar in structure but with different functional groups.
Other tetracyclic compounds: Compounds with similar core structures but varying functional groups.
Uniqueness
This compound’s unique combination of functional groups and stereochemistry sets it apart from other similar compounds, potentially leading to distinct chemical and biological properties.
特性
分子式 |
C27H19N5O7 |
|---|---|
分子量 |
525.5 g/mol |
IUPAC名 |
(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide |
InChI |
InChI=1S/C27H19N5O7/c33-25(28-16-6-8-18(9-7-16)31(36)37)24-23-22(21-14-5-15-3-1-2-4-20(15)30(21)24)26(34)29(27(23)35)17-10-12-19(13-11-17)32(38)39/h1-14,21-24H,(H,28,33)/t21-,22-,23-,24+/m0/s1 |
InChIキー |
VTSOLZUPSZLHME-NEWJYFPISA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C[C@@H]3N2[C@H]([C@@H]4[C@H]3C(=O)N(C4=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=CC3N2C(C4C3C(=O)N(C4=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene]](/img/structure/B12619004.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate](/img/structure/B12619005.png)


![4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid](/img/structure/B12619017.png)

![N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine](/img/structure/B12619029.png)



![Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]-](/img/structure/B12619056.png)
![3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione](/img/structure/B12619069.png)
